molecular formula C18H23BrN2O4 B13934777 Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate

Cat. No.: B13934777
M. Wt: 411.3 g/mol
InChI Key: TVTLSBIZQFMYHD-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group attached to the indole ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Triethylamine: Used as a base in various reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while deprotection reactions yield the free amino derivative.

Scientific Research Applications

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate involves its reactivity towards various chemical reagents. The bromine atom and tert-butoxycarbonyl-protected amino group play crucial roles in its chemical behavior. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds. The presence of the tert-butoxycarbonyl-protected amino group also adds to its versatility in synthetic applications.

Properties

Molecular Formula

C18H23BrN2O4

Molecular Weight

411.3 g/mol

IUPAC Name

tert-butyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate

InChI

InChI=1S/C18H23BrN2O4/c1-17(2,3)24-15(22)20-13-10-21(16(23)25-18(4,5)6)14-8-7-11(19)9-12(13)14/h7-10H,1-6H3,(H,20,22)

InChI Key

TVTLSBIZQFMYHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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